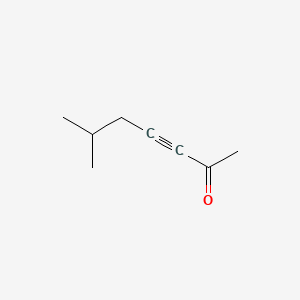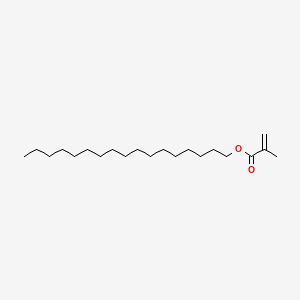
Heptadecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl methacrylate is an organic compound belonging to the family of methacrylates. It is an ester formed from methacrylic acid and heptadecanol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers. Its chemical formula is C21H40O2, and it has a molecular weight of 324.54 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Heptadecyl methacrylate can be synthesized through the esterification of methacrylic acid with heptadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
Methacrylic Acid+Heptadecanol→Heptadecyl Methacrylate+Water
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure consistent product quality. The process may include steps such as purification through distillation to remove unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Heptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can form homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and styrene.
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Common Reagents and Conditions:
Polymerization: Typically initiated by free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Addition Reactions: Can be carried out under mild conditions with appropriate catalysts.
Major Products:
Polymers and Copolymers: Used in various applications such as coatings, adhesives, and sealants.
科学的研究の応用
Heptadecyl methacrylate has a wide range of applications in scientific research, including:
作用機序
The primary mechanism of action of heptadecyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. This process is initiated by free radicals, which can be generated through thermal decomposition of initiators such as AIBN . The resulting polymers exhibit properties such as hydrophobicity, flexibility, and chemical resistance .
類似化合物との比較
Heptadecyl methacrylate can be compared with other methacrylates such as:
Methyl Methacrylate (MMA): Known for its use in acrylic glass production.
Ethyl Methacrylate (EMA): Used in dental materials and coatings.
Butyl Methacrylate (BMA): Employed in adhesives and sealants.
Uniqueness: this compound stands out due to its long hydrophobic chain, which imparts unique properties such as enhanced hydrophobicity and flexibility to the resulting polymers .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties make it an essential component in the synthesis of high-performance materials
特性
CAS番号 |
6140-75-6 |
|---|---|
分子式 |
C21H40O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
heptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(22)20(2)3/h2,4-19H2,1,3H3 |
InChIキー |
PAIQEFSJYGYULU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


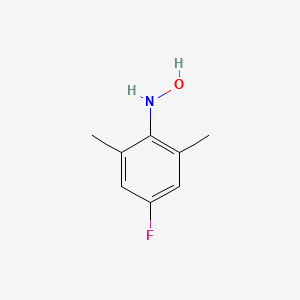
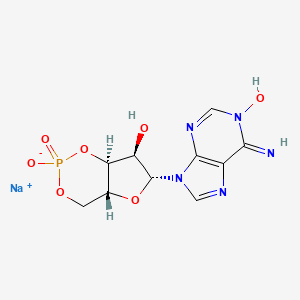

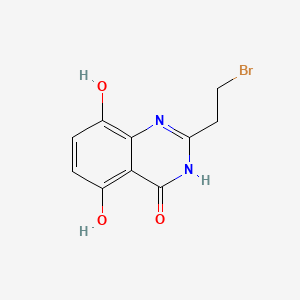
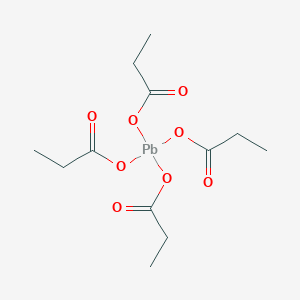
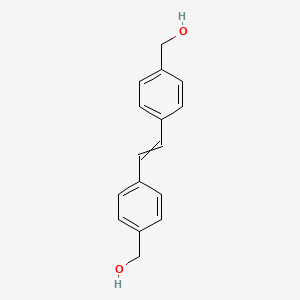

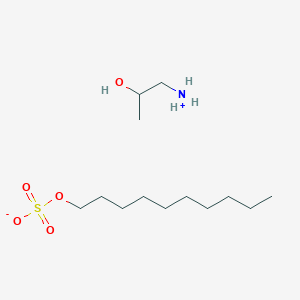
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
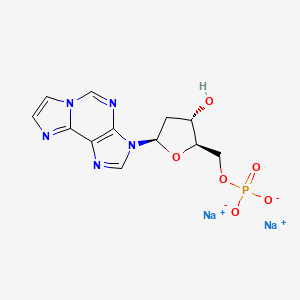
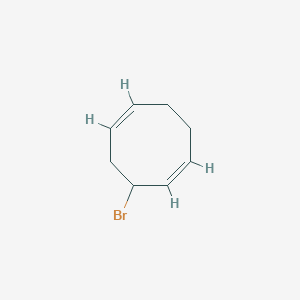

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
